![molecular formula C20H20N4O5 B3022227 4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 1142210-34-1](/img/structure/B3022227.png)
4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
“4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid” is a chemical compound with the formula C₂₀H₂₀N₄O₅ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular weight of this compound is 396.40 . The SMILES representation is: CN(CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=CC=C3OC .Physical And Chemical Properties Analysis
This compound is a yellow crystal . Its Infrared (IR) spectrum shows peaks at 3626.33 cm^-1 (OH), 3025.48, 2925.17 cm^-1 (CH), 1698.40 cm^-1 (C=O), 1605.81 cm^-1 (C=N), 1522.87 cm^-1 (C=C), 1363.73 cm^-1 (OH), 1259.57 cm^-1 (C–O–C asymm), 1148.66 cm^-1 (CH), 1013.64 cm^-1 (C–O–C symm), 895.99, 817.85, 738.77 cm^-1 (CH) .Scientific Research Applications
- Researchers have investigated the antibacterial and antifungal effects of this compound. Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a potential candidate for novel antimicrobial agents .
- The compound’s structure includes an oxadiazole ring, which has been associated with anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it relevant for conditions such as arthritis or inflammatory diseases .
- A synthetic route to acetic acids derived from this compound has been explored. These acetic acids act as potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). PPARs play essential roles in lipid metabolism, making this research area intriguing .
- Although specific studies on this compound’s anticancer effects are limited, its unique structure warrants further investigation. Researchers may explore its potential as a cytotoxic agent or its ability to interfere with cancer cell proliferation .
- In vivo toxicity studies in mice have shown that the compound is non-toxic at a concentration of 100 mg/kg. Understanding its safety profile is crucial for any potential therapeutic applications .
- Scientists interested in proteomics may utilize this compound as a tool or probe. Its interactions with proteins and cellular pathways could provide valuable insights into biological processes .
Antibacterial and Antifungal Properties
Anti-Inflammatory Activity
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Cancer Research
Toxicity Assessment
Proteomics Research
Safety and Hazards
properties
IUPAC Name |
4-[3-[2-[(2-methoxyphenyl)carbamoyl-methylamino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-24(20(27)21-15-5-3-4-6-16(15)28-2)12-11-17-22-18(29-23-17)13-7-9-14(10-8-13)19(25)26/h3-10H,11-12H2,1-2H3,(H,21,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCEIFHTZNKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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